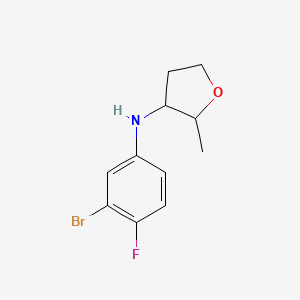

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine

CAS No.:

Cat. No.: VC17754999

Molecular Formula: C11H13BrFNO

Molecular Weight: 274.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrFNO |

|---|---|

| Molecular Weight | 274.13 g/mol |

| IUPAC Name | N-(3-bromo-4-fluorophenyl)-2-methyloxolan-3-amine |

| Standard InChI | InChI=1S/C11H13BrFNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |

| Standard InChI Key | OXGQIBNEDYVTOP-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CCO1)NC2=CC(=C(C=C2)F)Br |

Introduction

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine is a synthetic organic compound characterized by its unique structure, which includes a brominated and fluorinated aromatic ring attached to a methyloxolane moiety. This compound is of interest in various fields of research due to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 3-bromo-4-fluoroaniline with an oxolane derivative under basic conditions. Bases such as sodium hydride or potassium carbonate are often used to enhance nucleophilicity.

Biological Activity and Mechanism of Action

The biological activity of N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, while the oxolane ring and amine group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Applications in Research

N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine has several applications in scientific research, particularly in medicinal chemistry and pharmaceuticals. Its unique structure and reactivity make it a valuable compound for studying biological pathways and designing new therapeutic agents.

Comparison with Analogous Compounds

Several compounds share structural similarities with N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine but differ in their substituents and properties. Notable analogs include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine | Similar oxolane structure but lacks bromine | Different fluorine position and methyl group |

| N-(3-Chloro-4-fluorophenyl)-2-methyloxolan-3-amine | Contains chlorine instead of bromine | Different halogen substitution |

| N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine | Similar oxolane structure but different fluorine position | Different methyl and fluorine positions |

These analogs can provide insights into how structural variations affect biological activity and chemical reactivity.

Future Research Directions

Future research on N-(3-Bromo-4-fluorophenyl)-2-methyloxolan-3-amine should focus on elucidating its specific biological effects and optimizing its synthesis for large-scale production. Advanced purification techniques and molecular modeling studies can help in understanding its interactions with biological targets and designing more effective derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume